3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a combination of dichlorophenyl, thiophene, and tetrahydroisoquinoline moieties
Preparation Methods
The synthesis of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dichlorophenyl and thiophene intermediates, followed by their coupling with the tetrahydroisoquinoline core. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and nitriles. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and thiophene sites.
Cyclization: It can form cyclic structures under specific conditions, which may involve the use of catalysts or high temperatures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and cyclic compounds .
Scientific Research Applications
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-psychotic activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it can act as a kinase inhibitor, modulating signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile include:
2,4-Dichlorophenol: Used as a precursor for herbicides and wood preservatives.
Thiophene derivatives: Known for their applications in medicinal chemistry and material science.
Tetrahydroisoquinoline derivatives: Investigated for their neuroprotective and anticancer activities.
The uniqueness of this compound lies in its combined structural features, which confer a wide range of biological activities and synthetic versatility .
Properties
Molecular Formula |
C22H16Cl2N2OS2 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C22H16Cl2N2OS2/c23-13-7-8-16(18(24)10-13)19(27)12-29-22-17(11-25)14-4-1-2-5-15(14)21(26-22)20-6-3-9-28-20/h3,6-10H,1-2,4-5,12H2 |
InChI Key |
VEGCESNHPAKBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.